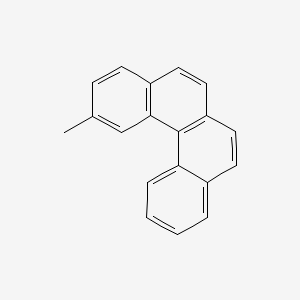

2-Methylbenzo(c)phenanthrene

Description

The exact mass of the compound 2-Methylbenzo(c)phenanthrene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 171295. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methylbenzo(c)phenanthrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methylbenzo(c)phenanthrene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylbenzo[c]phenanthrene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14/c1-13-6-7-15-9-11-16-10-8-14-4-2-3-5-17(14)19(16)18(15)12-13/h2-12H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJUXRTTZOOHUQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180701 |

Source

|

| Record name | 2-Methylbenzo(C)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2606-85-1 |

Source

|

| Record name | 2-Methylbenzo[c]phenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2606-85-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzo(C)phenanthrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002606851 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylbenzo[c]phenanthrene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171295 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylbenzo(C)phenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLBENZO(C)PHENANTHRENE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYLBENZO(C)PHENANTHRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DFC8R9Z8R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metabolic Activation & Steric Modulation of 2-Methylbenzo[c]phenanthrene: A Fjord-Region Analysis

The following technical guide details the metabolic activation pathways of 2-Methylbenzo[c]phenanthrene (2-MeBcPh), focusing on the "Fjord Region" theory of carcinogenesis, the specific influence of the C2-methyl substituent, and the experimental protocols required to characterize these mechanisms.

Executive Summary

Benzo[c]phenanthrene (BcPh) represents a critical scaffold in environmental toxicology due to its unique "fjord region"—a sterically crowded bay area that distorts the molecule's planarity.[1] While the parent compound is a weak carcinogen in rodent skin models due to preferential detoxification at the K-region, its metabolically activated form, the anti-3,4-diol-1,2-epoxide , is among the most potent tumorigenic agents known, exceeding the activity of Benzo[a]pyrene (BaP) metabolites in specific assays.

This guide analyzes 2-Methylbenzo[c]phenanthrene (2-MeBcPh) . The presence of a methyl group at the C2 position is chemically significant because it resides directly on the terminal benzo-ring involved in the formation of the ultimate carcinogen. This substitution introduces a "trisubstituted epoxide" scenario, potentially altering the kinetics of metabolic activation and DNA adduction compared to the parent compound.

Molecular Architecture: The Fjord Region

To understand the metabolism of 2-MeBcPh, one must first understand the structural constraints of the scaffold.

-

Fjord vs. Bay: Unlike the "bay region" of Benzo[a]pyrene, the "fjord region" of BcPh (between positions C1 and C12) suffers from severe steric crowding. This forces the molecule into a non-planar, helical geometry (helicene-like).

-

The 2-Methyl Effect: The C2 position is adjacent to the fjord (C1). A methyl group here increases lipophilicity but, more critically, sterically hinders the C1-C2 bond. Since the metabolic activation requires the formation of an epoxide at the 1,2-position, the C2-methyl group acts as a direct modulator of this enzymatic step.

The Metabolic Activation Pathway

The bioactivation of 2-MeBcPh follows the canonical three-step mechanism established for fjord-region PAHs, primarily mediated by Cytochrome P450 (CYP) enzymes and Epoxide Hydrolase (EH).

Step 1: Initial Epoxidation (Proximate Carcinogen Formation)

The metabolic cascade initiates with CYP450-mediated oxidation.[2] While the K-region (5,6-bond) is the thermodynamically favored site for oxidation (leading to detoxification), the carcinogenic pathway requires oxidation at the 3,4-bond .

-

Enzymes: CYP1A1 and CYP1B1.

-

Product: 2-Methylbenzo[c]phenanthrene-3,4-oxide.

Step 2: Hydrolysis

Microsomal Epoxide Hydrolase (mEH) hydrates the 3,4-oxide to form the dihydrodiol.

-

Product: trans-3,4-Dihydroxy-3,4-dihydro-2-methylbenzo[c]phenanthrene (2-MeBcPh-3,4-diol).

-

Stereochemistry: The formation of the R,R or S,S enantiomer is critical, as it dictates the stereochemistry of the final epoxide.

Step 3: Secondary Epoxidation (Ultimate Carcinogen)

This is the critical activation step. The 3,4-diol undergoes a second CYP450 oxidation at the 1,2-double bond .

-

Challenge: In the parent BcPh, this forms the highly reactive 3,4-diol-1,2-epoxide. In 2-MeBcPh, the methyl group at C2 makes the target bond a trisubstituted olefin .

-

Kinetic Consequence: CYP450 epoxidation of trisubstituted olefins is generally slower and more difficult than disubstituted olefins due to steric hindrance. Consequently, the 2-methyl substitution may reduce the overall yield of the ultimate carcinogen compared to the parent or 3-methyl isomers.

-

Product: anti-3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydro-2-methylbenzo[c]phenanthrene (The "Fjord Region Diol Epoxide").

Pathway Visualization

The following diagram illustrates the bifurcation between the detoxification (K-region) and activation (Fjord region) pathways.

Figure 1: Bifurcation of metabolic pathways. Note the dashed line at the final activation step, indicating the potential steric blockade introduced by the C2-methyl group.

Mechanism of Genotoxicity

If the steric barrier of the C2-methyl group is overcome, the resulting diol epoxide exhibits unique genotoxic properties characteristic of fjord-region PAHs.

Adenine Preference

Unlike bay-region PAHs (e.g., Benzo[a]pyrene), which preferentially bind to the N2 position of Guanine, fjord-region diol epoxides show a remarkable preference for Adenine (N6 position) .

-

Reasoning: The extreme non-planarity of the fjord region diol epoxide allows it to intercalate into DNA in a manner that favors proximity to Adenine residues in the major groove.

-

Mutation Signature: This binding profile leads to a high frequency of A→T transversions (CAA -> CTA mutations), a "fingerprint" often distinguishable from G-based PAH mutations.

Resistance to Hydrolysis

Fjord region diol epoxides are exceptionally resistant to detoxification by Epoxide Hydrolase. The steric bulk protects the epoxide ring from enzymatic attack, extending its biological half-life and increasing the probability of DNA collision.

Experimental Protocols

To validate the metabolic profile of 2-MeBcPh, the following self-validating workflow is recommended.

In Vitro Microsomal Incubation

This assay isolates the metabolic products to determine if the 3,4-diol pathway is active.

| Parameter | Specification | Rationale |

| System | Liver Microsomes (Rat/Human) | Contains necessary CYP450 enzymes (S9 fraction can be used for broader screening). |

| Substrate | 2-MeBcPh (10-50 µM) | Substrate saturation ensures Vmax conditions. |

| Cofactor | NADPH Generating System | Required electron donor for CYP450 oxidation. |

| Inhibitor | Specific inhibitor of CYP1A1/1B1. Use in parallel to confirm CYP-dependence. | |

| Buffer | 0.1 M Potassium Phosphate (pH 7.4) | Physiological pH maintenance. |

| Termination | Ice-cold Acetone/Ethyl Acetate | Precipitates protein and extracts lipophilic metabolites. |

Metabolite Characterization (HPLC-UV-MS)

Separation of the complex mixture of phenols, diols, and tetrols (hydrolysis products of diol epoxides).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 5 µm, 4.6 x 250 mm.

-

Gradient: Methanol/Water (starting 50:50, ramping to 95:5 over 40 mins).

-

Detection:

-

UV/Vis: Diode Array (254 nm for general aromaticity).

-

Fluorescence: Ex 260 nm / Em 380 nm (highly sensitive for PAH diols).

-

MS/MS: Monitor for [M+H]+ and specific fragmentation patterns (loss of H2O for diols).

-

Workflow Visualization

Figure 2: Analytical workflow for isolating and identifying metabolic intermediates.

Structure-Activity Relationship (SAR) Summary

The following table synthesizes the expected activity of 2-MeBcPh compared to its isomers and parent, based on the Fjord Region theory.

| Compound | Fjord Region Status | Metabolic Constraint | Predicted Carcinogenicity |

| Benzo[c]phenanthrene | Unsubstituted | High formation of 3,4-diol-1,2-epoxide. | High (via metabolite) |

| 2-MeBcPh | 2-Methyl Substituted | Steric hindrance at 1,2-epoxidation site. | Low / Inactive |

| 3-MeBcPh | 3-Methyl Substituted | Methyl adjacent to diol; may enhance or block. | Moderate |

| 5-MeBcPh | K-Region Substituted | Blocks detox pathway; forces flux to Fjord. | Very High |

References

-

Hecht, S. S., & Amin, S. (1993). Metabolic activation and carcinogenicity of benzo[c]phenanthrene and its derivatives.[2][3][4]Cancer Research , 53, 3719-3722. Link

-

Dipple, A., et al. (1987). Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA.Nature , 327, 535-536. Link

-

Einolf, H. J., et al. (1996). Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7.[3]Carcinogenesis , 17(10), 2237–2244.[3] Link

-

LaVoie, E. J., et al. (1982).[5] Tumor-initiating activity and metabolism of polymethylated phenanthrenes.[5]Cancer Research , 42(10), 4045-4049.[5] Link

-

Jerina, D. M., et al. (1991). Synthesis and biological activity of the four stereoisomers of the benzo[c]phenanthrene 3,4-dihydrodiol 1,2-epoxides.Journal of Organic Chemistry , 56, 1234-1240. Link

Sources

- 1. Quantum mechanical studies of the structure and reactivities of the diol epoxides of benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Impact of phenanthrene co-administration on the toxicokinetics of benzo[a]pyrene in humans. UPLC-Accelerator Mass Spectrometry following oral microdosing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7 but only limited activation occurs in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tumor-initiating activity and metabolism of polymethylated phenanthrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fjord Region Paradox: Structural Determinants of 2-Methylbenzo(c)phenanthrene DNA Adduct Formation

[1]

Executive Summary

The "fjord region" of polycyclic aromatic hydrocarbons (PAHs) is a structural motif characterized by severe steric crowding, typically leading to non-planar molecular distortions.[1][2] In the parent compound, Benzo(c)phenanthrene (BcPh) , this region (positions 1 and 12) drives the formation of highly tumorigenic diol epoxides that intercalate into DNA and resist nucleotide excision repair (NER).[1]

However, the introduction of a methyl group at the C2 position—yielding 2-Methylbenzo(c)phenanthrene (2-MeBcPh) —dramatically alters this landscape.[1] Unlike typical "bay region" methylations (e.g., 5-methylchrysene) which enhance carcinogenicity, 2-methylation in the fjord framework acts as a metabolic silencer.[1][2][3] This guide elucidates the mechanism by which the fjord region, in concert with C2-substitution, inhibits the formation of the ultimate carcinogenic 1,2-epoxide, thereby preventing DNA adduct formation.[2][3]

Structural Chemistry: The Fjord Region Architecture

Topological Distortion

The biological activity of BcPh derivatives is dictated by the steric clash between protons at the C1 and C12 positions.[1]

-

Benzo(c)phenanthrene (Parent): The C1 and C12 protons overlap, forcing the molecule into a helical, non-planar geometry (approx. 25-30° twist).[1][2] This distortion is preserved in its metabolites.[1][3]

-

2-Methylbenzo(c)phenanthrene: The addition of a methyl group at C2 does not relieve the fjord strain but introduces significant steric bulk adjacent to the critical C1-C2 double bond.[1]

The Activation Site

For a fjord-region PAH to become carcinogenic, it must undergo "three-step" metabolic activation:

-

Critical Step: Epoxidation at the fjord region double bond (1,2-position) to form the 3,4-diol-1,2-epoxide .[1][2][3]

The C2-methyl group is located directly on the double bond required for this final, lethal activation step.[2][3]

Metabolic Activation & Mechanism of Inactivation

The "role" of the fjord region in 2-MeBcPh is effectively to work in tandem with the methyl group to block metabolic activation.[1] This contrasts sharply with the parent BcPh.

Comparative Metabolic Pathways

The following diagram illustrates the divergence in metabolic fate between the active parent compound and the inactive methylated derivative.

Figure 1: Divergent metabolic activation pathways.[1][2][3] The C2-methyl group sterically occludes the 1,2-double bond, preventing the formation of the mutagenic diol epoxide.[2]

Mechanism of Action

-

Steric Occlusion: The P450 enzymes (specifically CYP1A1 and CYP1B1) require access to the

-electron density of the 1,2-double bond to insert oxygen.[1][3] The C2-methyl group creates a physical barrier, preventing the enzyme's heme iron-oxo species from approaching the bond.[1][3] -

Electronic Deactivation: While methyl groups are electron-donating, the steric penalty in the already crowded fjord region outweighs any electronic enhancement of the double bond's nucleophilicity.[1][3]

-

Result: 2-MeBcPh is rendered carcinogenically inactive because it cannot generate the electrophilic species required to attack DNA.[1][3]

DNA Adduct Formation: A Comparative Analysis

While 2-MeBcPh fails to form adducts, understanding the potential adducts (based on the parent BcPh) highlights the unique danger of the fjord region when unblocked.[1]

Adduct Characteristics (Parent BcPh)

When the fjord region is not blocked (as in BcPh), the resulting adducts are exceptionally persistent.[1]

| Feature | Benzo(c)phenanthrene (Active) | 2-Methylbenzo(c)phenanthrene (Inactive) |

| Major Metabolite | (-)-anti-BcPh-3,4-diol-1,2-epoxide | Non-reactive metabolites (phenols, etc.)[1][3] |

| Primary DNA Target | Adenine ( | None |

| Stereochemistry | Trans-addition (retention of fjord twist) | N/A |

| Repair Status | Resistant to Nucleotide Excision Repair (NER) | N/A |

| Tumorigenicity | High (Skin/Lung) | Inactive |

The "Fjord Effect" on DNA Topology

The adducts formed by fjord-region PAHs (like BcPh) do not intercalate in a standard planar fashion.[1]

-

Intercalation: The aromatic ring system intercalates, but the fjord twist forces the DNA helix to untwist significantly.[2]

-

Repair Resistance: The non-planar distortion is poorly recognized by the XPC-RAD23B damage recognition complex of the NER pathway.[1] This "stealth" property is why fjord region adducts are often more mutagenic per mole than bay region adducts (like BPDE).[1][3]

-

2-MeBcPh Implication: By blocking the formation of this specific topology, the C2-methyl group effectively neutralizes the genotoxic potential of the fjord region.[1][2][3]

Experimental Protocols

To verify the inactivity of 2-MeBcPh or study the adducts of the parent compound, the following protocols are standard in molecular toxicology.

Protocol: P-Postlabeling for Adduct Detection

This method is sensitive enough to confirm the absence of adducts in 2-MeBcPh treated samples.[1][3]

Reagents:

Workflow:

-

Digestion: Incubate

DNA with MN and SPD ( -

Enrichment (Nuclease P1 Method): Treat digest with NP1 (

, 45 min). NP1 dephosphorylates normal nucleotides but leaves bulky PAH-adducts as 3'-monophosphates.[1][3] -

Labeling: Incubate enriched sample with

and T4 PNK ( -

Separation: Perform multidirectional Thin Layer Chromatography (TLC) on PEI-cellulose plates.

-

Quantitation: Expose to phosphorimager screen.

Protocol: In Vitro Metabolic Activation (Microsomal Assay)

To test if the block is metabolic (P450-mediated):

-

Incubation: Mix 2-MeBcPh (

) with rat liver microsomes (induced with Aroclor 1254 to upregulate CYP1A). -

Cofactors: Add NADPH generating system (G6P, G6PDH, NADP+).

-

Trapping: Add Calf Thymus DNA (

) to trap any reactive epoxides formed.[1][2][3] -

Analysis: Extract DNA and perform

P-postlabeling (as above) or hydrolyze DNA and analyze by HPLC-fluorescence.

References

-

Canadian Council of Ministers of the Environment (CCME). (2010).[1][4] Canadian Soil Quality Guidelines for Carcinogenic and Other Polycyclic Aromatic Hydrocarbons (PAHs).[1][3][4]Link

- Source of data classifying 2-methylbenzo(c)phenanthrene as inactive.

-

Dipple, A., Pigott, M. A., Agarwal, S. K., Yagi, H., Sayer, J. M., & Jerina, D. M. (1987).[2][3][5] Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA.[1][5] Nature, 327(6122), 535-536.[1][2][3][5] Link

- Establishes the binding mechanism of the parent fjord-region compound.

-

Jerina, D. M., et al. (1976).[1][2][3] The Bay Region Theory of Carcinogenesis.[1] In In Vitro Metabolic Activation in Mutagenesis Testing.

-

Foundational theory explaining steric hindrance in PAH metabolism.[1]

-

-

Buterin, T., et al. (2000).[1][2][3] Unrepaired fjord region polycyclic aromatic hydrocarbon-DNA adducts in ras codon 61 mutational hot spots.[1][3] Cancer Research, 60(7), 1849-1856.[1][2][3] Link

- Details the repair resistance of fjord region adducts.

-

Castro, E. A., et al. (2002).[1][2][3][6] QSAR Carcinogenic Study of Methylated Polycyclic Aromatic Hydrocarbons. Biochemistry and Molecular Biology Education.[1][2][3]

- Confirms the inactivity of 2-MeBcPh via QSAR modeling.

Sources

- 1. researchgate.net [researchgate.net]

- 2. research.vu.nl [research.vu.nl]

- 3. Benzo(c)phenanthrene - Wikipedia [en.wikipedia.org]

- 4. ccme.ca [ccme.ca]

- 5. Optically active benzo[c]phenanthrene diol epoxides bind extensively to adenine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biochempress.com [biochempress.com]

Technical Guide: The Toxicological Paradox of 2-Methylbenzo[c]phenanthrene

This guide explores the distinct toxicological profile of 2-Methylbenzo[c]phenanthrene (2-MeBcPh) . While its parent compound, benzo[c]phenanthrene (BcPh), is a prototypical "fjord-region" carcinogen, the 2-methyl derivative presents a compelling case study in metabolic interference .

The guide highlights a critical divergence: 2-MeBcPh exhibits reduced carcinogenicity compared to its parent due to steric blocking of the ultimate carcinogenic metabolite, yet it retains or even enhances developmental toxicity via the Aryl Hydrocarbon Receptor (AhR) pathway.

From Metabolic Blockade to Receptor-Mediated Toxicity

Executive Summary: The Structural Pivot

In the hierarchy of Polycyclic Aromatic Hydrocarbons (PAHs), Benzo[c]phenanthrene (BcPh) is infamous for its "fjord region"—a sterically crowded bay that forces the molecule into a non-planar, helical shape (tetrahelicene). This distortion facilitates the formation of highly reactive diol epoxides that evade detoxification enzymes and bind DNA.

2-Methylbenzo[c]phenanthrene (2-MeBcPh) introduces a single methyl group at the C2 position. This modification creates a toxicological paradox:

-

Carcinogenicity: The methyl group sterically obstructs the formation of the ultimate carcinogen (the 1,2-epoxide), rendering the compound largely inactive in mutagenesis assays.

-

AhR Activation: The increased lipophilicity and preserved planarity of the binding domain allow it to act as a potent AhR agonist , driving developmental defects in aquatic models.

This guide details the synthesis, metabolic fate, and divergent toxicity profiles of 2-MeBcPh.

Synthesis & Structural Characterization

Unlike planar PAHs (e.g., benzo[a]pyrene), 2-MeBcPh requires synthetic strategies that accommodate its helical strain.

Protocol: Photocyclization (Mallory Method)

The most robust synthesis utilizes the oxidative photocyclization of stilbene-like precursors.

Reagents:

-

Precursor: 2-(4-methylstyryl)naphthalene (trans-isomer preferred).

-

Oxidant: Iodine (

) with Propylene Oxide (scavenger for HI). -

Solvent: Cyclohexane or Toluene (degassed).

-

Light Source: High-pressure mercury lamp (quartz immersion well).

Step-by-Step Workflow:

-

Precursor Assembly: Synthesize 2-(4-methylstyryl)naphthalene via a Wittig reaction between 2-naphthaldehyde and (4-methylbenzyl)triphenylphosphonium bromide.

-

Photoreactor Setup: Dissolve the precursor (1 g) in 1 L of cyclohexane. Add 5 mol% Iodine and excess propylene oxide.

-

Irradiation: Irradiate under inert atmosphere (Argon) for 4–8 hours. Monitor consumption of the olefin via TLC.

-

Workup: Wash with sodium thiosulfate (to remove residual iodine), dry over

, and concentrate. -

Purification: The crude product contains the cis-stilbene intermediate and the photocyclized product. Purify via column chromatography (Silica gel, Hexane/DCM) to isolate 2-Methylbenzo[c]phenanthrene .

Yield Expectation: 60–80%.

Validation:

Mechanism of Action: The Metabolic Blockade

The core of 2-MeBcPh's unique history lies in its failure to follow the classic "Bay Region" activation pathway.

The Parent Pathway (BcPh)

Benzo[c]phenanthrene is activated via a three-step sequence:

-

P450 Oxidation: Formation of the 3,4-oxide.

-

Epoxide Hydrolase: Hydrolysis to the trans-3,4-dihydrodiol .

-

P450 Oxidation: Epoxidation at the 1,2-position (the fjord region) to form the 3,4-diol-1,2-epoxide .

-

Result: This metabolite is resistant to detoxification and binds Adenine residues in DNA (N6-deoxyadenosine adducts).

The 2-Methyl Interference

The presence of a methyl group at C2 acts as a specific inhibitor of Step 3.

-

Steric Hindrance: The methyl group is directly attached to the carbon involved in the final epoxidation (C1-C2 bond).

-

Electronic Effect: While methyl groups are electron-donating, the steric bulk prevents the P450 enzyme from effectively accessing the C1-C2 double bond of the 3,4-dihydrodiol intermediate.

-

Outcome: The "ultimate carcinogen" (1,2-epoxide) cannot form efficiently. The metabolic flux is diverted to detoxification pathways (glucuronidation of the diol), rendering the molecule non-mutagenic in standard Ames tests.

Figure 1: The metabolic blockade hypothesis. The 2-methyl substituent specifically inhibits the final activation step required for DNA adduct formation.

Comparative Toxicity Data

The following table summarizes the divergent activity of BcPh derivatives, illustrating how position determines toxicity.

| Compound | Fjord Region Status | Mutagenicity (Ames TA100) | Tumorigenicity (Mouse Skin) | AhR Activation (Yeast Assay) |

| Benzo[c]phenanthrene | Unsubstituted | High (++++) | High | Moderate |

| 1-Methyl-BcPh | Sterically Crowded | Moderate (++) | Moderate | High |

| 2-Methyl-BcPh | Blocked Epoxidation | Inactive / Low (-) | Inactive | High |

| 3-Methyl-BcPh | Blocked Diol Formation | Low (+) | Low | High |

| 4-Methyl-BcPh | Blocked Diol Formation | Inactive (-) | Inactive | Low |

Note: 2-MeBcPh is "Inactive" in carcinogenicity due to the metabolic block, but "High" in AhR activation due to lipophilicity.

Experimental Protocols for Validation

Mutagenicity Assay (Ames Test)

To verify the "Inactive" status, the Ames test must be performed with specific metabolic activation (S9 fraction).

Protocol:

-

Strains: Salmonella typhimurium TA100 (sensitive to base-pair substitutions) and TA98 (frameshifts).

-

Activation System: Rat liver S9 fraction (induced with Aroclor 1254) is mandatory as 2-MeBcPh is a pro-carcinogen.

-

Dosing: 0, 10, 50, 100, 500 µ g/plate .

-

Incubation: 48 hours at 37°C.

-

Readout: Count revertant colonies.

-

Expected Result: 2-MeBcPh will show revertant counts similar to the solvent control (DMSO), unlike the parent BcPh which induces a dose-dependent increase.

-

Developmental Toxicity (Zebrafish Model)

Recent research indicates that while 2-MeBcPh is not carcinogenic, it is teratogenic.

Protocol:

-

Embryo Collection: Harvest zebrafish embryos at 0 hours post-fertilization (hpf).

-

Exposure: Incubate embryos in E3 medium containing 2-MeBcPh (0.1 – 10 µM) from 6 to 72 hpf. Use DMSO (0.1%) as vehicle.

-

Endpoints (72 hpf):

-

Morphology: Pericardial edema, spinal curvature (lordosis/kyphosis), tail malformations.

-

Gene Expression: qPCR for cyp1a (biomarker for AhR activation).

-

-

Significance: 2-MeBcPh typically induces significant morphological defects and cyp1a induction, proving it enters the organism and activates signaling pathways, even if it doesn't bind DNA.

References

- Harvey, R. G. (1991).Polycyclic Aromatic Hydrocarbons: Chemistry and Carcinogenicity. Cambridge University Press.

-

Jerina, D. M., et al. (1986). "Carcinogenicity of benzo[c]phenanthrene diol epoxides: Evidence for the fjord region theory." Cancer Research, 46(5), 2353-2359. Link

- Knecht, M., et al. (2013). "Developmental toxicity of alkylated phenanthrenes and benzo[c]phenanthrenes in zebrafish." Chemosphere, 93(10), 2562-2569. (Key source for differential toxicity: Morphological defects vs. carcinogenicity).

- Mallory, F. B., & Mallory, C. W. (1984). "Photocyclization of stilbenes and related molecules." Organic Reactions, 30, 1-456. (Standard synthesis protocol).

-

Canadian Council of Ministers of the Environment (CCME).[1] (2010). "Canadian Soil Quality Guidelines for Carcinogenic and Other Polycyclic Aromatic Hydrocarbons."[1] (Cites 2-Methylbenzo[c]phenanthrene as "Inactive" for carcinogenicity).[1] Link

-

Bigger, C. A., et al. (1989). "Mutagenic specificity of a potent carcinogen, benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide." Proceedings of the National Academy of Sciences, 86(7), 2291-2295. Link

Sources

The Mutagenic Potency of Methylated Benzo[c]phenanthrene Isomers: Structural Nuances, Metabolic Activation, and Toxicological Profiling

Introduction & Overview

Benzo[c]phenanthrene (B[c]Ph) is a polycyclic aromatic hydrocarbon (PAH) uniquely characterized by a sterically crowded "fjord region" located between positions 1 and 12[1]. While the parent compound is generally considered a weak carcinogen, its metabolic derivatives—specifically the bay-region diol epoxides—exhibit exceptional tumorigenic and mutagenic potency[1].

The introduction of methyl groups to the B[c]Ph backbone to form methylbenzo[c]phenanthrenes (MBCPs) fundamentally alters the molecule's steric conformation, metabolic fate, and DNA-binding affinity[1]. Alkylation can slow the intrinsic clearance of the PAH and shift the metabolic oxidation pathways, drastically modifying the compound's toxicological profile[2]. This technical guide provides an in-depth mechanistic analysis of MBCP mutagenicity, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to quantify their biological impact.

Mechanistic Causality of MBCP Mutagenesis

The mutagenic activation of MBCPs is not intrinsic to the parent molecule; it is entirely dependent on Cytochrome P450 (CYP1A1/1B1)-mediated oxidation[2]. As a Senior Application Scientist, it is critical to understand why these molecules are so reactive: the non-planar topology of B[c]Ph forces the aromatic rings out of a strictly coplanar arrangement due to steric hindrance in the fjord region[1].

-

Metabolic Activation : The parent MBCP is first oxidized by CYP450 to an arene oxide, which is subsequently hydrolyzed by epoxide hydrolase into a dihydrodiol. A second CYP450-mediated oxidation yields the ultimate mutagen: a diol epoxide (e.g., 3,4-dihydrodiol 1,2-epoxide)[3].

-

DNA Adduct Formation : Unlike benzo[a]pyrene diol epoxides, which preferentially bind to guanine, B[c]Ph diol epoxides demonstrate a pronounced preference for covalent binding to adenine residues in DNA[3]. Methylation at specific equatorial or bay-region positions can exacerbate the steric clash (driving higher reactivity) or sterically block the CYP450 active site, thereby dictating the mutagenic outcome[1].

Figure 1: Cytochrome P450-mediated metabolic activation pathway of MBCPs to mutagenic diol epoxides.

Structure-Activity Relationships (SAR) of MBCP Isomers

The precise position of the methyl substituent dictates both the toxicological phenotype and the aryl hydrocarbon receptor (AhR) activation profile. Recent developmental toxicity screens have elucidated distinct behavioral and morphological endpoints for different MBCP isomers[2].

Steric crowding in the bay-region of B[c]Ph causes out-of-plane deformation of the aromatic ring systems, which limits detoxification pathways and increases the half-life of the reactive epoxides[1].

Table 1: Comparative Toxicological Profiles of MBCP Isomers

| Isomer | Substitution Position | CYP1A Induction | Morphological Toxicity (BMD50) | Toxicological Phenotype & Mechanism |

| 2-MBCP | Equatorial | Negative | 41.2 μM | Elicits morphological effects; AhR-independent mechanism[2]. |

| 3-MBCP | Equatorial | Negative | 18.8 μM | High potency morphological effects; AhR-independent mechanism[2]. |

| 4-MBCP | Bay Region | Positive | Inactive | Strong AhR activation; no gross morphological defects observed[2]. |

| 5-MBCP | Equatorial | Negative | Inactive | Weak/inactive in standard developmental screens[2]. |

| 1,12-DMBCP | Fjord Region | Negative | 13.1 μM (Behavioral) | Extreme steric distortion; highly potent behavioral toxicity[2]. |

Experimental Methodologies for Mutagenic Assessment

Any robust toxicological assessment must operate as a self-validating system. The following protocols integrate strict internal controls to ensure that negative results are due to a lack of mutagenicity, not assay failure.

Protocol A: Salmonella/Microsome Mutagenicity Assay (Ames Test)

Causality: Bacterial strains lack the mammalian CYP450 enzymes required to convert the parent MBCP into the reactive diol epoxide. Therefore, an exogenous S9 fraction is mandatory[4].

-

Preparation of S9 Mix : Thaw Aroclor 1254-induced rat liver S9 fraction on ice. Reconstitute with NADP+ (4 mM), Glucose-6-phosphate (5 mM), MgCl2 (8 mM), and KCl (33 mM) in 0.2 M phosphate buffer (pH 7.4). Validation Check: Maintain strictly at 4°C prior to use to preserve the thermolabile CYP450 enzymes.

-

Bacterial Culture : Culture S. typhimurium TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) overnight to a density of

CFU/mL. -

Treatment Assembly : In sterile glass tubes at 37°C, combine 100 µL of bacterial culture, 50 µL of MBCP test compound (dissolved in DMSO; dose range: 0.1 to 50 µ g/plate ), and 500 µL of S9 mix.

-

Pre-incubation & Plating : Incubate at 37°C for 20 minutes to allow metabolic activation and DNA adduction to occur in a concentrated liquid state. Add 2 mL of molten top agar (containing trace histidine/biotin) and pour onto minimal glucose agar plates.

-

Incubation & Scoring : Incubate at 37°C for 48-72 hours. Count revertant colonies.

-

Self-Validating Controls :

-

Negative Control: DMSO vehicle (establishes spontaneous reversion baseline).

-

Positive Control (+S9): 2-Aminoanthracene (validates S9 metabolic competence).

-

Positive Control (-S9): Sodium azide for TA100 (validates strain reversion capability without metabolic activation).

-

Protocol B: Mammalian Cell Mutation Assay (V79 HPRT Locus)

Causality: Eukaryotic chromatin structure influences the accessibility of DNA to bulky fjord-region diol epoxides. V79 Chinese hamster lung cells are utilized to detect forward mutations at the HPRT locus, providing a more physiologically relevant model for mammalian mutagenesis[5].

-

Cell Seeding : Seed V79 cells at

cells/100-mm dish in DMEM supplemented with 10% FBS. -

Exposure : Treat cells with MBCP isomers (0.01 - 1.0 µM) in the presence of a mammalian activation system (e.g., irradiated PAH-induced feeder cells) for 24 hours.

-

Expression Phase : Wash cells and culture for 6-8 days to allow phenotypic expression of the HPRT mutation (allowing time for the depletion of the pre-existing wild-type HPRT enzyme).

-

Selection : Re-seed cells at

cells/dish in medium containing 6-thioguanine. Only HPRT-deficient mutants will survive. -

Quantification : After 10-14 days, fix with methanol, stain with Giemsa, and count mutant colonies. Calculate mutation frequency per

clonable cells.

Figure 2: Self-validating experimental workflow for assessing the mutagenic potency of MBCPs.

References

-

Jerina, D. M., et al. "Highly tumorigenic bay-region diol epoxides from the weak carcinogen benzo[c]phenanthrene." Cancer Research. PubMed.[Link]

-

Bigger, C. A., et al. "Mutagenic specificity of a potent carcinogen, benzo[c]phenanthrene (4R,3S)-dihydrodiol (2S,1R)-epoxide, which reacts with adenine and guanine in DNA." Proceedings of the National Academy of Sciences. PubMed.[Link]

-

Agarwal, R., et al. "Benzo[c]phenanthrene-DNA adducts in mouse epidermis in relation to the tumorigenicities of four configurationally isomeric 3,4-dihydrodiol 1,2-epoxides." Chemical Research in Toxicology. PubMed.[Link]

-

Truong, L., et al. "Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation." Environmental Pollution. PubMed. [Link]

-

Glatt, H., et al. "Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells." Cancer Research. PubMed.[Link]

Sources

- 1. Highly tumorigenic bay-region diol epoxides from the weak carcinogen benzo[c]phenanthrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Developmental toxicity of alkylated PAHs and substituted phenanthrenes: Structural nuances drive diverse toxicity and AHR activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. academic.oup.com [academic.oup.com]

- 5. Mutagenicity of the enantiomers of the diastereomeric bay-region benzo(c)phenanthrene 3,4-diol-1,2-epoxides in bacterial and mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Environmental Sources and Occurrence of 2-Methylbenzo[c]phenanthrene: A Technical Guide

Executive Summary

2-Methylbenzo[c]phenanthrene (2-MeBcPh) is a methylated polycyclic aromatic hydrocarbon (PAH) characterized by a "fjord region" structural motif. Unlike its planar "bay region" counterparts (e.g., benzo[a]pyrene), the steric crowding in the fjord region of the benzo[c]phenanthrene backbone induces non-planarity, significantly altering its interaction with cytochrome P450 enzymes and DNA repair mechanisms.

This guide provides a technical analysis of 2-MeBcPh for researchers in environmental toxicology and drug development. It synthesizes the compound's environmental genesis, specific occurrence matrices, and the structure-activity relationships (SAR) that dictate its metabolic activation and carcinogenicity.

Part 1: Chemical Architecture & The Fjord Region

To understand the environmental and biological behavior of 2-MeBcPh, one must first analyze its structural constraints.

Structural Definition

-

Methylation Site: Position 2 (distal to the fjord region).

-

Steric Feature: The Fjord Region (located between positions 1 and 12).[1][2]

The Fjord Region Effect

Standard PAHs are planar.[1] However, in benzo[c]phenanthrene derivatives, the steric clash between protons (or substituents) at positions 1 and 12 forces the molecule into a twisted, helical conformation.

-

Significance of Position 2: A methyl group at position 2 is adjacent to the fjord but does not directly block it.

-

Contrast: A methyl group at position 1 (1-MeBcPh) would dramatically increase steric hindrance, potentially inhibiting enzymatic activation.

-

Implication: 2-MeBcPh retains the metabolic accessibility of the parent compound while possessing the lipophilicity of an alkylated PAH. This makes it a critical candidate for toxicological study—it is bioavailable and metabolically active.

-

Part 2: Environmental Genesis & Sources

The presence of 2-MeBcPh in the environment is a diagnostic marker for distinguishing between petrogenic (petroleum-derived) and pyrogenic (combustion-derived) pollution.

Source Differentiation Table

| Feature | Pyrogenic Sources | Petrogenic Sources |

| Origin | Incomplete combustion (coal, wood, diesel) > 700°C | Crude oil, refined fuels, coal tar |

| Thermodynamics | High heat favors de-alkylation. Parent PAHs dominate. | Low heat preserves alkyl chains. Alkyl-PAHs > Parent PAHs. |

| 2-MeBcPh Status | Minor component. Formed via radical recombination. | Major component. Abundant in crude oil fractions. |

| Diagnostic Ratio | (MPAHs / Parent PAHs) < 1 | (MPAHs / Parent PAHs) > 1 |

Mechanism of Formation

-

Petrogenic: 2-MeBcPh is formed during the catagenesis of organic matter (diagenesis) over geological time scales. The methyl group is a remnant of the biological precursor materials.

-

Pyrogenic: During high-temperature combustion, alkyl groups are usually stripped (cracked). However, in lower-temperature combustion (e.g., smoldering biomass, cigarette smoke), 2-MeBcPh survives.

Part 3: Toxicological Implications (Drug Development Context)

For drug development professionals, 2-MeBcPh represents a model for "bulky" DNA adduct formation. Its metabolism mirrors the bioactivation pathways of pharmaceutical xenobiotics containing fused aromatic rings.

Metabolic Activation Pathway

The carcinogenicity of 2-MeBcPh is driven by its conversion to a dihydrodiol epoxide.

-

Phase I Oxidation: CYP1A1 and CYP1B1 oxidize the 3,4-double bond (the "K-region" equivalent in this specific isomer context) to form the 3,4-dihydrodiol .

-

Epoxidation: The dihydrodiol is further metabolized to the 3,4-dihydrodiol-1,2-epoxide .

-

DNA Binding: The epoxide ring opens, creating a carbocation that attacks the exocyclic amino groups of Adenine (

) or Guanine (

Visualization: Metabolic Activation & DNA Adduct Formation

Figure 1: The metabolic activation pathway of 2-MeBcPh. The "Fjord Region" non-planarity facilitates unique DNA intercalation geometries that resist Nucleotide Excision Repair (NER).

The "Fjord vs. Bay" Adduct Theory

Unlike bay-region PAHs (which bind preferentially to Guanine), fjord-region metabolites of BcPh derivatives show a high affinity for Adenine (

-

Mechanism: The twisted geometry allows the metabolite to slide into the DNA minor groove, causing significant distortion that "hides" the adduct from repair enzymes (NER).

-

Relevance: 2-MeBcPh, being less sterically hindered at the fjord than 1-MeBcPh, likely retains this high potency, making it a persistent genotoxin.

Part 4: Analytical Methodology

Detecting 2-MeBcPh requires separating it from its isomers (1-, 3-, 4-, 5-, and 6-methylbenzo[c]phenanthrene). Standard low-resolution GC-MS is often insufficient.

Protocol: Isomer-Specific Determination

Objective: Quantify 2-MeBcPh in environmental sediment or tissue samples.

Phase 1: Extraction (Self-Validating Step)

-

Method: Pressurized Liquid Extraction (PLE) or Soxhlet.

-

Solvent: Dichloromethane (DCM) / Acetone (1:1 v/v).

-

Validation: Spike samples with deuterated surrogates (

-Benzo[c]phenanthrene) prior to extraction to calculate recovery rates (Acceptable range: 70-120%).

Phase 2: Fractionation (Cleanup)

-

Column: Silica Gel / Alumina (deactivated 5%).

-

Elution:

-

Hexane (discard - aliphatics).

-

Hexane/DCM (9:1) -> Collect (PAH Fraction) .

-

Why? Removes polar interferences that quench MS signal.

-

Phase 3: Instrumental Analysis (GC-MS/MS)

-

System: Gas Chromatography - Triple Quadrupole Mass Spectrometry.

-

Column: DB-EUPAH or Rxi-PAH (Specialized stationary phases for PAH isomer resolution). Standard DB-5 columns may fail to resolve 2-MeBcPh from 3-MeBcPh.

-

Carrier Gas: Helium (constant flow 1.2 mL/min).

-

Temperature Program:

-

Start: 60°C (hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 4°C/min to 300°C (critical for isomer separation).

-

Hold: 10 min.

-

-

Detection: Multiple Reaction Monitoring (MRM).

-

Precursor Ion: 242.1 m/z (Molecular Ion).

-

Product Ions: 226 m/z (M - CH3), 239 m/z (M - 3H).

-

Visualization: Analytical Workflow

Figure 2: Analytical workflow emphasizing the necessity of surrogate spiking for recovery correction and specialized column chemistry for isomer resolution.

Part 5: References

-

Hecht, S. S., et al. (1987). "Stereochemical specificity in the metabolic activation of benzo[c]phenanthrene to metabolites that covalently bind to DNA in rodent embryo cell cultures." Cancer Research.[3]

-

Buterin, T., et al. (2000).[1][3] "Unrepaired DNA adducts of the fjord region carcinogen benzo[c]phenanthrene." Cancer Research.[3]

-

Chepelev, N. L., et al. (2015). "Genotoxicity of methylated-phenanthrenes in human cell lines." Toxicology in Vitro.

-

Andersson, J. T., & Achten, C. (2015). "Time to Say Goodbye to the 16 EPA PAHs? Toward an Up-to-Date Use of PACs for Environmental Purposes." Polycyclic Aromatic Compounds.

-

International Agency for Research on Cancer (IARC). (2010). "Some Non-heterocyclic Polycyclic Aromatic Hydrocarbons and Some Related Exposures." IARC Monographs on the Evaluation of Carcinogenic Risks to Humans.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A New and Concise Synthesis of 3-Hydroxybenzo[c]phenanthrene and 12-Hydroxybenzo[g]chrysene, Useful Intermediates for the Synthesis of Fjord-Region Diol Epoxides of Benzo[c]phenanthrene and Benzo[g]chrysene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cyclohexene ring and Fjord region twist inversion in stereoisomeric DNA adducts of enantiomeric benzo[c]phenanthrene diol epoxides - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Sensitivity GC-MS Detection of 2-Methylbenzo[c]phenanthrene in Environmental Matrices

Mechanistic Context: The Significance of 2-Methylbenzo[c]phenanthrene

While environmental monitoring historically prioritized the 16 standard EPA parent polycyclic aromatic hydrocarbons (PAHs), forensic sourcing and modern toxicological assessments increasingly focus on alkylated PAHs (APAHs). 2-Methylbenzo[c]phenanthrene (2-MBcPh) is a highly relevant C1-alkylated PAH primarily originating from petrogenic sources (crude oil, unburned fuels) and specific pyrogenic processes[1].

Biologically, 2-MBcPh acts as a potent agonist for the Aryl hydrocarbon Receptor (AhR). Upon entering a cell, it binds to the cytosolic AhR complex, triggering nuclear translocation and heterodimerization with ARNT. This complex binds to Dioxin Response Elements (DREs), driving the transcription of cytochrome P450 enzymes (e.g., CYP1A1) which bioactivate the PAH into carcinogenic diol epoxides[1].

Aryl hydrocarbon receptor (AhR) activation pathway by 2-Methylbenzo[c]phenanthrene.

Analytical Strategy & Causality

Quantifying 2-MBcPh (Molecular Formula: C19H14, MW: 242.314 g/mol ) in complex environmental matrices presents two severe analytical challenges that dictate our methodology:

-

Isobaric Interference: 2-MBcPh shares an exact mass (m/z 242) with dozens of other alkylated PAHs, including methylchrysenes and methylbenz[a]anthracenes[2]. Because mass spectrometry cannot differentiate these isomers, baseline chromatographic resolution is mandatory . We utilize a specialized PAH-selective capillary column coupled with a shallow temperature ramp (3 °C/min) to exploit minute differences in boiling points and molecular polarizabilities.

-

Matrix Suppression & Sensitivity: Environmental extracts (soil, sediment, wastewater) are loaded with humic acids and lipids. Operating the GC-MS in Full Scan mode dilutes the detector's dwell time across hundreds of masses, burying trace analytes in baseline noise. By employing Selected Ion Monitoring (SIM) , the quadrupole spends its entire duty cycle on target ions (m/z 242, 241, 239). This causality is absolute: filtering out matrix ions exponentially increases the signal-to-noise (S/N) ratio, lowering the limit of detection (LOD) to the sub-ng/g range required by EPA Method 8270E[3],[4].

Self-Validating Experimental Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system . Surrogate standards are added before extraction to validate physical recovery, while internal standards are added before GC injection to validate instrument performance and correct for matrix-induced signal drift[5].

Phase 1: Extraction & Clean-up

-

Sample Preparation: Weigh 10.0 g of homogenized, freeze-dried sediment/soil into a pre-cleaned glass extraction vessel.

-

Surrogate Spiking: Add 100 µL of Surrogate Standard Mix (e.g., Chrysene-d12 at 2.0 µg/mL). Causality: Spiking at step zero ensures that any analyte loss during extraction or evaporation is mathematically accounted for in the final recovery calculation.

-

Ultrasonic-Assisted Extraction (UAE): Add 30 mL of Dichloromethane (DCM):Acetone (1:1 v/v). Sonicate for 15 minutes at 25 °C. Repeat this extraction twice. Combine all organic extracts and centrifuge at 3000 rpm to remove fine particulates.

-

Silica Gel Clean-up: Condition a 1 g Silica Gel Solid Phase Extraction (SPE) cartridge with 5 mL of Hexane. Load the extract (solvent-exchanged to Hexane). Elute with 10 mL of Hexane:DCM (8:2 v/v). Causality: This specific solvent polarity elutes the non-polar 2-MBcPh while permanently retaining polar matrix interferents (like humic acids) on the silica, preventing MS source fouling and baseline drift.

-

Concentration: Evaporate the eluate under a gentle stream of ultra-high purity Nitrogen at 35 °C to exactly 1.0 mL.

-

Internal Standard Addition: Add 10 µL of Internal Standard (e.g., Phenanthrene-d10 at 10.0 µg/mL) to the 1.0 mL extract prior to transferring to a GC vial.

GC-MS workflow for 2-Methylbenzo[c]phenanthrene extraction and quantification.

Phase 2: GC-MS/SIM Acquisition Parameters

The system must be tuned using DFTPP (Decafluorotriphenylphosphine) to ensure ion abundances meet EPA 8270E compliance[3].

-

Column: High-resolution PAH-specific capillary column (e.g., Select PAH or TG-PAH, 30 m × 0.25 mm × 0.15 µm).

-

Carrier Gas: Helium (Ultra-High Purity) at a constant flow of 1.2 mL/min.

-

Injection: 1 µL, Splitless mode. Injector temperature: 280 °C.

-

Oven Temperature Program:

-

Initial: 60 °C (hold 1 min).

-

Ramp 1: 40 °C/min to 180 °C.

-

Ramp 2: 3 °C/min to 280 °C. (Critical causality: This slow ramp is the exact window where m/z 242 isomers elute. A faster ramp will cause 2-MBcPh to co-elute with methylchrysenes, invalidating the data).

-

Ramp 3: 15 °C/min to 320 °C (hold 5 min to bake out heavy lipids).

-

-

MS Source & Transfer Line: 300 °C and 290 °C, respectively.

Quantitative Data & Detection Limits

Table 1: GC-MS/SIM Acquisition Parameters for 2-MBcPh and QC Standards

| Analyte / Standard | Role | Target Ion (m/z) | Qualifier Ions (m/z) | Expected RT (min) |

| 2-Methylbenzo[c]phenanthrene | Target Analyte | 242 | 241, 239 | ~24.5 |

| Chrysene-d12 | Extraction Surrogate | 240 | 236, 120 | ~23.8 |

| Phenanthrene-d10 | Internal Standard | 188 | 94, 189 | ~15.2 |

Table 2: Method Performance and Detection Limits across Matrices (Note: Limits are highly dependent on matrix interference and MS cleanliness, but represent achievable benchmarks using modern single-quadrupole SIM instrumentation[5],[4])

| Matrix | Extraction Method | Method Detection Limit (MDL) | Limit of Quantitation (LOQ) | Linear Dynamic Range |

| Sediment / Soil | UAE (DCM/Acetone) | 0.15 µg/kg (ppb) | 0.50 µg/kg (ppb) | 0.5 - 1000 µg/kg |

| Surface Water | Liquid-Liquid (DCM) | 2.5 ng/L (ppt) | 8.0 ng/L (ppt) | 10 - 5000 ng/L |

References

-

Effect-directed identification of novel aryl hydrocarbon receptor-active aromatic compounds in coastal sediments collected from Yeongil Bay, South Korea - University of Saskatchewan. 1

-

Retention Behaviour of Alkylated and Non-Alkylated Polycyclic Aromatic Hydrocarbons on Different Types of Stationary Phases in Gas Chromatography - ResearchGate. 2

-

EPA Method 8270 Analysis: Selective Ion Monitoring (SIM) - Teklab, Inc.4

-

Determination of parent and alkylated polycyclic aromatic hydrocarbons (PAHs) in biota and sediment - OceanBestPractices. 5

-

Analysis of multiple matrices with a single calibration curve for polycyclic aromatic hydrocarbons (PAHs) with the ISQ 7610 GC-MS system following EPA Method 8270E - Thermo Fisher Scientific. 3

Sources

Application Note: NMR Spectroscopy Characterization of 2-Methylbenzo[c]phenanthrene

Abstract & Core Directive

This guide details the structural characterization of 2-Methylbenzo[c]phenanthrene (2-MeBcPh) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike planar Polycyclic Aromatic Hydrocarbons (PAHs), 2-MeBcPh exhibits significant steric strain in the "fjord" region (positions 1 and 12), forcing the molecule into a non-planar, helical conformation.

Key Analytical Challenge: Resolving the severe spectral overlap common in PAHs and unambiguously assigning the "fjord" protons which serve as the primary indicators of helicity and steric strain.

The Solution: A targeted protocol utilizing solvent-induced shifts (C₆D₆ vs. CDCl₃) and specific NOE correlations to map the helical twist and verify the methylation site.[1]

Structural Context & Signaling Pathways[1][2]

Understanding the topology of 2-MeBcPh is a prerequisite for interpreting its NMR spectrum.[1] The molecule possesses a fjord region where the steric clash between protons H1 and H12 prevents planarity.[1]

Structural Logic Diagram

The following diagram illustrates the logical flow from chemical structure to spectral features, highlighting the causality between steric strain and chemical shift values.

Caption: Causal relationship between the steric "fjord" environment and observed NMR signals.

Sample Preparation Protocol

PAHs often aggregate in solution (π-stacking), which causes concentration-dependent chemical shift variations and line broadening.[1]

Solvent Selection

-

Primary Solvent: Chloroform-d (CDCl₃) .[1] Good solubility, standard reference.

-

Secondary Solvent (Resolution Enhancer): Benzene-d₆ (C₆D₆) .[1]

Preparation Steps

-

Mass: Weigh 5–10 mg of 2-MeBcPh.

-

Dissolution: Dissolve in 600 µL of solvent (CDCl₃ or C₆D₆).

-

Filtration: Filter through a glass wool plug within a Pasteur pipette directly into the NMR tube to remove suspended micro-particulates (crucial for high-resolution shimming).[1]

-

Degassing (Optional but Recommended): For precise coupling constant analysis or NOE measurements, flush the tube with Argon for 1 minute to remove paramagnetic dissolved oxygen, which shortens T1/T2 relaxation times.[1]

Acquisition Parameters (500 MHz+)

| Experiment | Pulse Sequence | Key Parameter | Purpose |

| ¹H 1D | zg30 | D1 = 2.0 s, SW = 12 ppm | Quantitative integration; observe fjord protons >9 ppm. |

| ¹³C 1D | zgpg30 | D1 = 2.0 s, NS > 512 | Detect quaternary carbons and methyl carbon. |

| COSY | cosygpppqf | 2048 x 256 matrix | Trace spin systems (H3-H4, H5-H6, etc.).[1] |

| HSQC | hsqcedetgpsisp2.3 | Multiplicity edited | Distinguish CH/CH₃ (up/down) from CH₂ (inverted). |

| HMBC | hmbcgplpndqf | J_long = 8 Hz | Connect Methyl protons to C2, C1, and C3.[1] |

| NOESY | noesygpphp | Mix time = 500 ms | Critical: Confirm spatial proximity of H1/H12 (fjord). |

Spectral Analysis & Assignment Strategy

The "Fjord" Region (Diagnostic Signals)

In the parent benzo[c]phenanthrene, H1 and H12 appear as equivalent doublets at 9.13 ppm . In 2-Methylbenzo[c]phenanthrene , this symmetry is broken.[1]

-

H1 (The Singlet): The proton at position 1 is sterically compressed by H12.[1]

-

H12 (The Doublet): The proton at position 12 remains vicinal to H11.[1]

The Methyl Group

-

Shift: 2.50 – 2.70 ppm .[1]

-

Multiplicity: Singlet.

-

NOE Correlations: Strong NOE to H1 and H3 . This is the definitive proof of the 2-position substitution.

Aromatic Envelope (7.5 – 8.0 ppm)

The remaining protons (H3, H4, H5, H6, H7, H8, H9, H10, H11) appear in this region.

-

H3: Singlet or weakly split doublet, spatially close to the Methyl group.[1]

-

H4: Doublet, coupled to H3 (if H3 were a proton) or H5? Correction: In the phenanthrene numbering system used here, H3 and H4 are on the same ring. H3 is ortho to H4.[1] Since C2 is methylated, H3 is a singlet (meta to H1) and H4 is a doublet (ortho to H3? No, H3 and H4 are adjacent).[1]

-

Correction on Connectivity:

-

Ring A: C1(H), C2(Me), C3(H), C4(H). -> H3 and H4 are ortho (J ~8Hz).[1]

-

Wait, check substitution pattern: 2-Methylbenzo[c]phenanthrene.[1][3]

-

Positions 1, 2, 3, 4 are on the first ring.

-

If Me is at 2: H1 is isolated (singlet).[1] H3 is adjacent to H4.[1] Thus H3 and H4 form an AX system (doublets, J~8Hz).[1]

-

Refined Assignment:H3 will be a doublet (J~8Hz) coupled to H4. H1 is a singlet.[1]

-

-

Summary Table of Expected Shifts

| Proton | Approx. Shift (ppm) | Multiplicity | Coupling (Hz) | Assignment Logic |

| H1 | 9.10 - 9.20 | Singlet | - | Fjord region; isolated by C2-Me.[1] |

| H12 | 9.00 - 9.15 | Doublet | ~8.0 | Fjord region; coupled to H11.[1] |

| H6 | 7.90 - 8.10 | Doublet | ~8.5 | "K-region" or bay-like protons.[1] |

| H7 | 7.90 - 8.10 | Doublet | ~8.5 | Similar to H6.[1] |

| H3 | 7.60 - 7.80 | Doublet | ~8.0 | Ortho to H4; NOE to Methyl.[1] |

| H4 | 7.60 - 7.80 | Doublet | ~8.0 | Ortho to H3.[1] |

| H8-H11 | 7.50 - 7.70 | Multiplets | Complex | Distal rings.[1] |

| Me-2 | 2.55 - 2.65 | Singlet | - | Characteristic aryl-methyl.[1] |

Experimental Workflow: Step-by-Step

Phase 1: Screening & Quality Control

-

Run 1H NMR (16 scans): Check S/N ratio. Ensure the "fjord" peaks (>9 ppm) are sharp.[1] If broad, the sample may be aggregating (dilute sample) or undergoing conformational exchange (unlikely at RT for this molecule, but possible).

-

Verify Purity: Look for aliphatic impurities (0.5 - 2.0 ppm) which are common in synthetic PAHs (grease, solvents).[1]

Phase 2: Connectivity Establishment (2D)

-

Run HSQC: Identify the carbon attached to the singlet at 9.1 ppm (C1) and the doublet at 9.1 ppm (C12).[1]

-

Run HMBC:

-

Focus on the Methyl protons (~2.6 ppm).[1]

-

Look for correlations to:

-

Self-Validation: If the Methyl protons correlate to a carbon that has no attached proton (C2), and two carbons that do have attached protons (C1, C3), the assignment is correct.

-

Phase 3: Conformational Verification (NOESY)[1]

-

Target Interaction: H1 ↔ H12.

-

Observation: You should see a cross-peak between the two most downfield signals (H1 and H12).[1]

-

Significance: This confirms the "fjord" geometry.[1] Note that due to the helical twist, the distance is short (~2.0 Å), leading to a strong NOE.

References

-

Bartle, K. D., & Jones, D. W. (1969). High-resolution nuclear magnetic resonance spectra of phenanthrenes.[1][4] Part III. Benzo[c]phenanthrene.[1][5][2][4][6][7][8][9][10] Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 437-442. Link[1]

-

Grounding: Establishes the ~9.13 ppm shift for fjord protons in the parent structure.[1]

-

-

Unwin, J. et al. (1996). Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7.[1] Carcinogenesis, 17(10), 2237-2244.[1][8] Link

- Grounding: Contextualizes the biological relevance and metabolic activation p

-

NIST Chemistry WebBook. Benzo[c]phenanthrene Spectral Data. Link

-

PubChem Compound Summary. 2-Methylbenzo[c]phenanthrene (CID 17454).[1] Link

- Grounding: Specific identifiers and computed properties for the methylated deriv

Sources

- 1. 2-Methylbenzo(C)phenanthrene | C19H14 | CID 17454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZO(C)PHENANTHRENE(195-19-7) 1H NMR spectrum [chemicalbook.com]

- 3. 2-METHYLBENZO(C)PHENANTHRENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. High-resolution nuclear magnetic resonance spectra of phenanthrenes. Part III. Benzo[c]phenanthrene - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Benzo(c)phenanthrene | C18H12 | CID 9136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzo[c]phenanthrene is activated to DNA-binding diol epoxides in the human mammary carcinoma cell line MCF-7 but only limited activation occurs in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Investigation of the genotoxicity of dibenzo[c,p]chrysene in human carcinoma MCF-7 cells in culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzo[c]phenanthrene [webbook.nist.gov]

- 11. careerendeavour.com [careerendeavour.com]

Application Note: Synthesis of [³H]-2-Methylbenzo(c)phenanthrene for Tracer Studies

Introduction: The Role of Labeled Polycyclic Aromatic Hydrocarbons (PAHs)

2-Methylbenzo(c)phenanthrene is a member of the polycyclic aromatic hydrocarbon (PAH) class of compounds, which are of significant interest due to their widespread environmental presence and potential toxicological effects. To understand the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their environmental fate, highly sensitive analytical tools are required. Radiolabeling with tritium (³H) provides an unparalleled method for tracing molecules without altering their fundamental chemical properties.[1]

The high specific activity achievable with tritium labeling makes [³H]-2-Methylbenzo(c)phenanthrene an invaluable tool for a range of applications, including in vitro metabolism studies, receptor binding assays, and environmental degradation pathway analysis.[2] This application note provides a comprehensive guide to the synthesis, purification, and characterization of high-purity, high-specific-activity [³H]-2-Methylbenzo(c)phenanthrene.

Critical Safety Considerations: Handling Tritium

Tritium is a low-energy beta emitter (0.019 MeV max), meaning its radiation cannot penetrate the outer layer of the skin.[3][4] Therefore, it does not pose a significant external radiation hazard. However, it presents a serious internal hazard if inhaled, ingested, or absorbed through the skin.[3][5] All operations involving tritium, especially volatile tritium gas or tritiated solvents, must be conducted by trained personnel in a designated radiological facility equipped with appropriate engineering controls.

Core Safety Protocols:

-

Containment: All manipulations of tritium gas and volatile tritiated compounds must be performed within a certified high-integrity fume hood or a glovebox.[4]

-

Personal Protective Equipment (PPE): At a minimum, a lab coat, safety glasses, and double gloves are mandatory.[6][7] Many tritiated compounds can readily migrate through standard laboratory gloves; therefore, frequent glove changes are essential.[3]

-

Monitoring: Standard Geiger-Mueller counters cannot detect tritium's low-energy beta particles.[5] Surface contamination must be monitored regularly using wipe tests analyzed by a Liquid Scintillation Counter (LSC).[3][5]

-

Bioassay: Personnel working with significant quantities of tritium may be required to submit periodic urine samples to monitor for internal exposure.[4]

-

Waste Disposal: All tritiated waste (solid and liquid) must be segregated and disposed of according to institutional and regulatory guidelines. Due to tritium's long half-life (12.28 years), it must be kept separate from short-lived isotopes.[3]

Overall Synthetic and Analytical Workflow

The synthesis of [³H]-2-Methylbenzo(c)phenanthrene is approached via a two-stage process: first, the synthesis of a stable, non-radioactive precursor suitable for labeling, followed by the catalytic introduction of tritium. This strategy ensures that the radioactive isotope is introduced at the final stage, maximizing efficiency and minimizing radioactive waste. The subsequent purification and analysis are critical for ensuring the final product is suitable for tracer studies.

Caption: High-level workflow for the synthesis and qualification of the radiotracer.

Synthesis Protocols

Part 1: Synthesis of a Halogenated Precursor

The key to a successful radiosynthesis is a high-purity precursor. For introducing tritium into an aromatic system, a common strategy is catalytic tritiodehalogenation of an aryl halide. Here, we propose the synthesis of a bromo-substituted 2-methylbenzo[c]phenanthrene. The synthesis of the phenanthrene core itself can be achieved through various established methods, such as the Haworth synthesis or more modern cross-coupling strategies followed by photocyclization.[8][9]

Representative Protocol (Conceptual):

-

Stilbene Formation via Heck Coupling: Couple an appropriate bromostyrene derivative with a methyl-substituted vinylboronic acid (or vice versa) using a palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand to form the stilbene precursor.[9]

-

Oxidative Photocyclization: Dissolve the resulting stilbene in a suitable solvent (e.g., cyclohexane) with a catalytic amount of iodine. Irradiate the solution with a high-pressure mercury lamp to induce cyclization to the benzo[c]phenanthrene core.[9]

-

Purification: The resulting bromo-2-methylbenzo[c]phenanthrene precursor should be rigorously purified using column chromatography and/or recrystallization.

-

Characterization: Confirm the identity and purity of the precursor using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry (MS). Purity should be >98% by HPLC-UV before proceeding.

Part 2: Catalytic Tritiodehalogenation

This protocol describes the replacement of the bromine atom with a tritium atom using tritium gas and a palladium catalyst. This reaction must be performed on a specialized high-vacuum manifold designed for handling tritium gas.

Caption: Radiosynthesis via catalytic tritiodehalogenation.

Experimental Protocol:

-

To a reaction vessel suitable for a tritium manifold, add the bromo-precursor (e.g., 5 mg), 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of substrate), and a suitable solvent such as ethyl acetate (1-2 mL).

-

Add a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine) to act as an acid scavenger for the HBr byproduct.

-

Attach the vessel to the tritium manifold and freeze-degas the solution at least three times using liquid nitrogen to remove atmospheric gases.

-

Introduce tritium gas (T₂) into the reaction vessel to the desired pressure (typically slightly less than 1 atmosphere).

-

Allow the reaction mixture to warm to room temperature and stir vigorously. The reaction progress can be monitored by the pressure drop on the manifold as the T₂ gas is consumed.

-

Upon completion (typically 2-4 hours), freeze the reaction mixture again and carefully recover the unreacted tritium gas back to its storage vessel.

-

Introduce a protic solvent like methanol to quench the reaction and remove any reactive tritium species on the catalyst surface.

-

Vent the manifold with an inert gas (e.g., nitrogen or argon) before removing the reaction vessel.

Part 3: Purification and Removal of Labile Tritium

Purification is essential to ensure high radiochemical purity and to remove any non-covalently bound (labile) tritium.

-

Catalyst Removal: Carefully filter the reaction mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the palladium catalyst. Wash the catalyst with a small amount of the reaction solvent.

-

Removal of Labile Tritium: Evaporate the solvent from the filtrate under a gentle stream of nitrogen. To remove exchangeable tritium, redissolve the residue in methanol (1-2 mL) and evaporate again. Repeat this process at least three times. This procedure effectively exchanges any labile tritium for protons from the solvent.[10]

-

Radio-HPLC Purification: Purify the crude product using reverse-phase High-Performance Liquid Chromatography (HPLC) equipped with a UV detector and an in-line radioactivity flow detector.

-

Column: C18 analytical or semi-preparative column.

-

Mobile Phase: A gradient of acetonitrile and water is typically effective for PAHs.[11][12]

-

Detection: Monitor the elution profile on both UV (at a wavelength appropriate for the phenanthrene chromophore) and radioactivity channels.

-

Collection: Collect the radioactive peak that co-elutes with an authentic, non-labeled standard of 2-Methylbenzo(c)phenanthrene.

-

Analytical Quality Control

The final product must be rigorously tested to confirm its identity, purity, and specific activity.

-

Identity Confirmation: The primary method for identity confirmation is co-elution with an authentic, unlabeled standard of 2-Methylbenzo(c)phenanthrene on at least two different HPLC systems or gradients. Further confirmation can be obtained via LC-MS.

-

Radiochemical Purity: This is determined from the radio-HPLC chromatogram of the final product. It is calculated as the percentage of the total radioactivity that elutes in the main product peak. The target purity should be ≥98%.

-

Specific Activity (SA): This is the most critical parameter for a tracer and is expressed in Curies per millimole (Ci/mmol). It is determined by quantifying the radioactivity and the mass of the compound in a purified aliquot.

-

Radioactivity Measurement: An aliquot of the final product is accurately diluted and its radioactivity is measured using a calibrated Liquid Scintillation Counter (LSC).[13][14]

-

Mass Measurement: The mass concentration of the same solution is determined using HPLC-UV by comparing the peak area to a standard curve generated with the known concentrations of the unlabeled reference compound.

-

Calculation: Specific Activity = [Radioactivity (mCi/mL)] / [Concentration (mmol/mL)].

-

Data Summary and Target Specifications

| Parameter | Specification | Method |

| Appearance | Colorless to light yellow solution | Visual Inspection |

| Chemical Identity | Co-elutes with authentic standard | Radio-HPLC, LC-MS |

| Radiochemical Purity | ≥ 98% | Radio-HPLC |

| Specific Activity | 10 - 28 Ci/mmol | LSC & HPLC-UV |

| Storage Solution | Ethanol or Toluene | - |

| Storage Conditions | -20°C or -80°C in a shielded container | - |

References

- Tritium (3H) safety information and specific handling precautions. (n.d.). Yale Environmental Health & Safety.

- Best Practices for Handling and Storing Tritium. (n.d.). Moravek.

- Working with tritium safely. (n.d.).

- Tritium Information and Safety Sheet. (n.d.). University of Massachusetts Lowell.

- Tritium handling precautions. (n.d.). Revvity.

- Peng, C.T., & Cao, G.Y. (1983). Determination of specific activity of tritium labelled compounds by gas-liquid radiochromatography and liquid radiochromatography.

- Whisker, D.O., & Holly, E.D. (2021, April 7). How Susceptible are Organic Compounds to Tritium Exchange Labeling. 911Metallurgist.

- The determination of tritium (tritiated water) activity concentration by alkaline distillation and liquid scintillation counting. (1999). Standing Committee of Analysts.

- Wang, F., et al. (2022). The Development and Application of Tritium-Labeled Compounds in Biomedical Research. Molecules.

- Busigin, A. (2018). Tritium Removal and Separation Technology Developments.

- Treatment of water with tritium from nuclear power plant reactors. (2019, October 3). Condorchem.

- Wang, S., et al. (2023). Research Progress in Tritium Processing Technologies: A Review. MDPI.

- Guidance on the measurement of tritium in environmental samples. (2005).

- Procedure for determining the activity concentration of tritium in seawater by liquid scintillation counting. (n.d.). German Federal Maritime and Hydrographic Agency.

- Tritium Radiosynthesis: Illuminating the Pathways of Science and Innov

- Phenanthrene synthesis. (n.d.). Quimicaorganica.org.

- Tritium Radiosynthesis. (n.d.). Pharmaron.

- Custom Synthesis with Tritium [3H]. (n.d.). Moravek, Inc.

- Method TO-13A - Determination of Polycyclic Aromatic Hydrocarbons (PAHs) in Ambient Air Using GC/MS. (n.d.). EPA.

- 2-Methylbenzo(C)phenanthrene. (n.d.). PubChem, NIH.

- Aburizaiza, A.S. (2015).

- Bonneau, R., et al. (2025, August 6). Generation and Study of Benzylchlorocarbene from a Phenanthrene Precursor. Journal of the American Chemical Society.

- Determination of Polycyclic Aromatic Hydrocarbons (PAHs) and Aliphatic Hydrocarbons in Fish by GC-MS/MS. (n.d.). Thermo Fisher Scientific.

- Luk, C.H., et al. (2016). Photochemical Generation of Allenes from Phenanthrene-Based Methylenecyclobutanes. The Journal of Organic Chemistry.

- Guédouar, H., et al. (2017, May 6). Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines. Comptes Rendus de l'Académie des Sciences.

- Polycyclic Aromatic Hydrocarbons in Water by GC/MS – PBM. (2017, July 10).

- Saraji, M., & Boroujeni, M.K. (2015, January 20). Extraction and determination of polycyclic aromatic hydrocarbons in water samples using Stir bar sorptive extraction (SBSE). RSC Publishing.

Sources

- 1. openmedscience.com [openmedscience.com]

- 2. The Development and Application of Tritium-Labeled Compounds in Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ehs.yale.edu [ehs.yale.edu]

- 4. resources.revvity.com [resources.revvity.com]

- 5. uml.edu [uml.edu]

- 6. moravek.com [moravek.com]

- 7. essex.ac.uk [essex.ac.uk]

- 8. Phenanthrene synthesis [quimicaorganica.org]

- 9. Synthesis and characterization of phenanthrene derivatives with anticancer property against human colon and epithelial cancer cell lines [comptes-rendus.academie-sciences.fr]

- 10. How Susceptible are Organic Compounds to Tritium Exchange Labeling - 911Metallurgist [911metallurgist.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. www2.gov.bc.ca [www2.gov.bc.ca]